5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid
Description
This compound features a pyrrolo[3,2-c]azepine core, a seven-membered nitrogen-containing bicyclic system, with a tert-butoxycarbonyl (Boc) group at position 5 and a carboxylic acid substituent at position 2. The Boc group enhances solubility and stability during synthesis, while the carboxylic acid moiety facilitates interactions in biological systems, such as hydrogen bonding or salt formation. Its molecular formula is C₁₄H₂₀N₂O₄ (calculated based on analogous structures), and it is primarily utilized as an intermediate in pharmaceutical research, particularly for targeting enzymes or receptors involving heterocyclic scaffolds .
Properties
Molecular Formula |
C14H20N2O4 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6,7,8-tetrahydro-1H-pyrrolo[3,2-c]azepine-2-carboxylic acid |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-6-4-5-10-9(8-16)7-11(15-10)12(17)18/h7,15H,4-6,8H2,1-3H3,(H,17,18) |
InChI Key |
HKXPONNEQACALQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C1)C=C(N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common method involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by cyclization reactions to form the pyrroloazepine core. The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and bases like sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrroloazepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group for amines, allowing selective reactions to occur at other positions on the molecule. The pyrroloazepine core can interact with biological targets, potentially modulating their activity through binding interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key structural features and properties of the target compound with structurally related analogs:
Notes:
- Pyrazolo-diazepine () introduces a pyrazole ring and a diazepine system, increasing hydrogen-bonding capacity.
- Substituent Positioning: The carboxylic acid at C2 (target compound) vs. C3 (thieno-pyridine analog) impacts binding affinity in biological targets .
- Molecular Weight : The Boc group contributes ~100–120 g/mol across analogs.
Key Research Findings
Boc Group Stability : The Boc group in the target compound and analogs shows consistent IR peaks at 1740–1765 cm⁻¹, confirming its stability during synthesis .
Carboxylic Acid Reactivity: The COOH group at C2 (target) vs. C3 (thieno-pyridine) leads to distinct pKa values (~4.5–5.5), influencing solubility and ionization in physiological conditions .
Biological Activity
5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action and therapeutic potential.
The compound is synthesized through various methods involving cyclization reactions of appropriate precursors. The tert-butoxycarbonyl (Boc) group serves as a protective group in the synthesis process. The compound exhibits a unique thienoazepine core structure that contributes to its distinct electronic properties and biological interactions.
Anticancer Properties
Research indicates that derivatives of pyrrolo[3,2-c]azepine exhibit notable anticancer activity. For instance, a study identified pyrrolo[2,3-c]azepine derivatives as potent inhibitors against protein tyrosine phosphatase 1B (PTP1B), with one compound showing an IC50 value of 13.92 µM in vitro . This inhibition is significant as PTP1B plays a crucial role in regulating insulin signaling and cell growth.
The mechanism of action involves the interaction of the compound with specific molecular targets. It is hypothesized that the compound may bind to enzymes or receptors involved in cellular signaling pathways, thereby modulating their activity. This modulation can lead to enhanced glucose uptake and potential therapeutic effects in metabolic disorders .
Antimicrobial Activity
In addition to anticancer properties, some studies have explored the antimicrobial effects of related compounds. The thienoazepine core structure has been linked to antimicrobial activities against various pathogens, suggesting that modifications to the pyrrolo structure could yield compounds with enhanced efficacy against infectious diseases.
Case Study 1: Inhibition of Protein Tyrosine Phosphatase
A series of pyrrolo[2,3-c]azepine derivatives were synthesized and evaluated for their inhibitory effects on PTP1B. The most active compound demonstrated significant potency with an IC50 value indicating effective inhibition at low concentrations. This suggests potential applications in diabetes treatment and cancer therapy due to the role of PTP1B in these diseases.
Case Study 2: Anticancer Screening
A comprehensive screening of various pyrrolo derivatives was conducted against human tumor cell lines. The results indicated that several compounds exhibited antiproliferative activity with GI50 values ranging from nanomolar to micromolar concentrations. These findings highlight the therapeutic potential of pyrrolo derivatives in oncology.
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
